2,4-Difluoro-3-iodoaniline
Overview
Description
2,4-Difluoro-3-iodoaniline: is an organic compound with the molecular formula C6H4F2IN . It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 4th positions, and an iodine atom is substituted at the 3rd position of the benzene ring.
Mechanism of Action
Target of Action
It is used in the synthetic preparation of purine derivatives that are protein kinase modulators . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on or off, thereby altering their function and activity.
Mode of Action
Given its use in the synthesis of protein kinase modulators , it can be inferred that it may interact with protein kinases, potentially altering their activity and thus influencing cellular processes.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-iodoaniline plays a significant role in biochemical reactions, particularly in the synthesis of purine derivatives that are protein kinase modulators. These modulators are useful in the treatment and prevention of protein kinase-mediated diseases . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthetic preparation of compounds that modulate protein kinases, which are crucial in cell signaling pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds and participate in hydrogen bonding, which can alter the conformation and activity of the target proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways is particularly notable, as it can inhibit or activate specific protein kinases, leading to changes in downstream signaling events . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, its interaction with protein kinases can lead to the inhibition of kinase activity, thereby blocking the phosphorylation of downstream targets. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in certain cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate protein kinase activity over extended periods. Its stability and effectiveness can decrease over time, necessitating careful storage and handling to maintain its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate protein kinase activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 oxidases and reductases. The metabolites of this compound can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-iodoaniline typically involves the reduction of 2,4-difluoro-3-iodonitrobenzene. One common method includes the following steps :
Starting Material: 2,4-difluoro-3-iodonitrobenzene.
Reagents: Tin dichloride dihydrate and concentrated hydrochloric acid.
Reaction Conditions: The mixture is heated to 50°C for 1 hour.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: 2,4-Difluoro-3-iodoaniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique substitution pattern makes it valuable for creating molecules with specific electronic and steric properties .
Biology and Medicine: In medicinal chemistry, fluorinated anilines are often explored for their potential as pharmaceutical intermediates. The presence of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .
Industry: This compound can be used in the synthesis of advanced materials, such as liquid crystals and polymers, where fluorinated aromatic compounds impart desirable properties like thermal stability and chemical resistance .
Comparison with Similar Compounds
- 2,3-Difluoro-4-iodoaniline
- 2,4-Difluoroaniline
- 3-Iodoaniline
Comparison: 2,4-Difluoro-3-iodoaniline is unique due to the specific positions of the fluorine and iodine substituents on the benzene ring. This unique substitution pattern can lead to different reactivity and properties compared to other similar compounds. For example, the presence of two fluorine atoms can significantly alter the electronic properties of the molecule, making it more suitable for certain types of chemical reactions and applications.
Properties
IUPAC Name |
2,4-difluoro-3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVJNOOHMIVNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437316-91-0 | |
Record name | 2,4-difluoro-3-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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